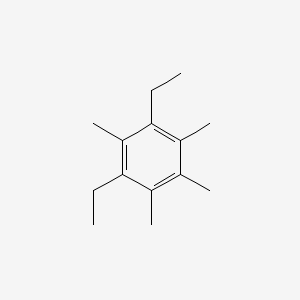
Diethanolamine myristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethanolamine myristate is an organic compound formed by the reaction of diethanolamine and myristic acid. Diethanolamine is a secondary amine and a diol, while myristic acid is a saturated fatty acid. The resulting compound is commonly used in various industrial and cosmetic applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethanolamine myristate is synthesized through the reaction of diethanolamine with myristic acid. The reaction typically involves heating myristic acid with diethanolamine in the presence of a catalyst. The process can be summarized as follows:
Reactants: Diethanolamine and myristic acid.
Catalyst: Commonly used catalysts include sodium methoxide.
Reaction Conditions: The mixture is heated to a temperature range of 120-150°C to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process ensures high yield and purity of the final product. Molecular distillation is often employed to purify the product and remove any unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Diethanolamine myristate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and esters.
Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.
Substitution: The hydroxyl groups in diethanolamine can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Amides and esters.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Diethanolamine myristate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Widely used in cosmetics, shampoos, and conditioners as an emulsifying agent and surfactant
Mechanism of Action
The mechanism of action of diethanolamine myristate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. In biological systems, it can interact with cell membranes, enhancing the permeability and uptake of various substances .
Comparison with Similar Compounds
Similar Compounds
- Diethanolamine laurate
- Diethanolamine palmitate
- Diethanolamine stearate
Comparison
Diethanolamine myristate is unique due to its specific fatty acid chain length (myristic acid). This gives it distinct properties compared to other diethanolamine fatty acid derivatives. For example, diethanolamine laurate (derived from lauric acid) has a shorter fatty acid chain, resulting in different surfactant properties and applications .
Properties
CAS No. |
53404-39-0 |
|---|---|
Molecular Formula |
C18H39NO4 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;6-3-1-5-2-4-7/h2-13H2,1H3,(H,15,16);5-7H,1-4H2 |
InChI Key |
FUQCJMSCGSVFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)


![(2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B13819789.png)



![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)
![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)


![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)
